molecular formula C12H15N3O3 B2495809 N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 1185405-40-6

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Cat. No. B2495809
CAS RN: 1185405-40-6
M. Wt: 249.27
InChI Key: WWBYSYMQZZSIMI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, apoptosis, and immune responses, and dysregulation of JAK/STAT signaling has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

DNA Recognition and Gene Expression Control

N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides can target specific DNA sequences in the minor groove of DNA to control gene expression. These polyamides, which can form stacked dimers, are being explored as potential medicinal agents for diseases like cancer. The study by Chavda et al. (2010) delves into the synthesis and biophysical characteristics of two polyamides, aiming to understand their binding preferences to DNA, which could have significant implications for gene expression manipulation in various therapeutic contexts (Chavda et al., 2010).

Synthesis and Structural Analysis

The compound 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide has been synthesized using a 'one-pot' reductive cyclization method. This research by Bhaskar et al. (2019) not only presents a novel synthetic approach but also provides detailed structural elucidation of the newly synthesized compound, contributing to the broader understanding of imidazole derivatives' chemical properties and potential applications in scientific research (Bhaskar et al., 2019).

Tumor Inhibition Studies

Research on water-soluble analogues of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) shows that these compounds retain comparable antitumor activity to DTIC in experimental tumor systems. Wilman and Goddard (1980) explore this homologous series, highlighting the importance of the imidazole carboxamide structure in designing effective antitumor agents. The study provides insights into the structural requirements for antitumor efficacy, shedding light on the potential therapeutic applications of such compounds (Wilman & Goddard, 1980).

Future Directions

While specific future directions for “N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide” are not available, research into related compounds suggests potential applications in areas such as anticancer activity .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-17-9-4-3-8(7-10(9)18-2)15-12(16)11-13-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBYSYMQZZSIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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